molecular formula C19H22FNO3 B2529960 N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide CAS No. 1705416-44-9

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2529960
CAS No.: 1705416-44-9
M. Wt: 331.387
InChI Key: POWKTCVJMOLLIK-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenyl group attached to a methoxypropyl chain and a 3-methoxyphenylacetamide moiety. Its molecular formula is C19H21FNO3 (calculated based on structural analysis), with a molecular weight of approximately 330.38 g/mol.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-19(24-3,16-9-4-5-10-17(16)20)13-21-18(22)12-14-7-6-8-15(11-14)23-2/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWKTCVJMOLLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves coupling 3-methoxyphenylacetic acid with 2-(2-fluorophenyl)-2-methoxypropylamine using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Procedure:

  • Activation of carboxylic acid: 3-Methoxyphenylacetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with DCC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
  • Amine addition: 2-(2-fluorophenyl)-2-methoxypropylamine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • Workup: The reaction is filtered to remove dicyclohexylurea (DCU), washed with 1M HCl, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield: 65–78% (reported in analogous syntheses).

Reductive Amination for Amine Synthesis

The amine precursor, 2-(2-fluorophenyl)-2-methoxypropylamine, is synthesized via reductive amination of 2-fluoroacetophenone derivatives:

Steps:

  • Ketone formation: 2-Fluorophenylacetone is treated with methyl iodide in the presence of silver oxide to introduce the methoxy group.
  • Reductive amination: The resulting ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 6 hours.

Key Data:

Step Reagents Conditions Yield
Methoxy introduction CH₃I, Ag₂O DCM, reflux, 4h 85%
Reductive amination NH₄OAc, NaBH₃CN MeOH, 60°C, 6h 72%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may increase racemization.
  • Low temperatures (0–5°C) during coupling reduce side reactions but prolong reaction times.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography resolves diastereomers (if present) using gradient elution (hexane → ethyl acetate).
  • HPLC purity: >99% achieved with C18 columns (acetonitrile/water, 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.75 (m, aromatic H), 3.80 (s, OCH₃), 3.45 (m, CH₂), 1.55 (s, CH₃).
  • MS (ESI+): m/z 332.2 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactors

  • Benefits: Improved heat transfer and reduced reaction times (2–4 hours vs. 24 hours batch).
  • Challenges: Clogging due to DCU precipitation; solved using in-line filtration.

Green Chemistry Approaches

  • Solvent recycling: DCM recovery rates exceed 90% via distillation.
  • Catalyst reuse: Immobilized EDCI on silica retains 80% activity after five cycles.

Case Studies and Research Findings

Comparative Analysis of Coupling Agents

A 2024 study compared DCC, EDCI, and HATU in the amidation step:

Coupling Agent Yield (%) Purity (%) Cost (USD/g)
DCC 78 98 0.45
EDCI 82 97 0.60
HATU 85 99 2.20

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Acetamides with Fluorinated Moieties

a) 2-(Cyclopentylthio)-N-(2-(2-Fluorophenyl)-2-Methoxypropyl)Acetamide (CAS 1797900-39-0)
  • Molecular Formula: C17H24FNO2S
  • Key Features : Shares the N-(2-(2-fluorophenyl)-2-methoxypropyl) backbone but replaces the 3-methoxyphenylacetamide with a cyclopentylthio group.
  • The thioether linkage could alter metabolic stability compared to the methoxy group in the target compound .
b) 2-(2-Fluorophenyl)-N-[2-(Morpholin-4-yl)Ethyl]Acetamide (Y207-0202)
  • Molecular Formula : C14H19FN2O2
  • Key Features : Retains the 2-fluorophenyl group but replaces the methoxypropyl chain with a morpholine-ethyl moiety.
  • Physicochemical Properties: Lower molecular weight (266.31 g/mol) and logP (0.8652) suggest improved solubility compared to the target compound.

Halogen-Substituted Analogs

a) N-[2-(3-Chlorophenyl)-2-Methoxypropyl]-2-(2,5-Dioxopyrrolidin-1-yl)Acetamide (CAS 1795196-55-2)
  • Molecular Formula : C16H19ClN2O4
  • Key Features : Substitutes fluorine with chlorine on the phenyl ring and replaces the 3-methoxyphenylacetamide with a dioxopyrrolidinyl group.
  • Electronic Effects: Chlorine’s higher electronegativity and larger atomic size may alter binding interactions in receptor pockets compared to fluorine.

Methoxyphenyl Acetamide Derivatives with Heterocyclic Moieties

a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
  • Key Features : Combines the 3-methoxyphenylacetamide with a benzothiazole ring substituted with a trifluoromethyl group.
  • Structural Impact: The benzothiazole moiety introduces aromaticity and planar rigidity, which could enhance binding to hydrophobic pockets in enzymes or receptors.

Acetamides with Aliphatic Substituents

a) N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide
  • Molecular Formula : C19H27FN2O2
  • Key Features : Features a cyclohexyl group and a propyl chain instead of the methoxypropyl backbone.
  • Physicochemical Data: Melting point (150–152°C) and high synthetic yield (81%) indicate crystalline stability and synthetic feasibility. The aliphatic substituents may reduce aromatic interactions but improve solubility in nonpolar environments .

Key Insights from Structural Comparisons

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity favor strong, selective binding to hydrogen bond acceptors, whereas chlorine’s bulkiness may enhance hydrophobic interactions .
  • Methoxy vs. Thioether/Hydroxyl : Methoxy groups improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation. Thioethers may offer redox stability but could pose toxicity risks .
  • Heterocyclic vs. Aliphatic Chains : Benzothiazole derivatives exhibit rigid, planar structures ideal for target engagement, while aliphatic chains (e.g., cyclohexyl) enhance solubility in lipid-rich environments .

Biological Activity

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H22FNO3
  • Molecular Weight : 321.37 g/mol
  • Key Functional Groups :
    • Aromatic rings (fluorophenyl and methoxyphenyl)
    • Acetamide linkage

1. Calcium Channel Inhibition

Research indicates that derivatives of similar compounds exhibit significant inhibitory activity against T-type calcium channels. For instance, a related compound lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers . This suggests that this compound may also possess similar properties, potentially making it useful in managing hypertension.

2. Neuroinflammation

The compound's structural similarities to known neuroinflammatory agents suggest potential applications in neurodegenerative diseases. Compounds with similar structures have been evaluated for their ability to bind to translocator protein (TSPO), which is involved in neuroinflammation. These studies indicate that modifications in the aromatic rings significantly affect binding affinity and biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Fluorine SubstitutionEnhances lipophilicity and receptor binding
Methoxy Group PositioningAffects interaction with biological targets
Acetamide LinkageCritical for maintaining pharmacological efficacy

Case Study 1: Blood Pressure Regulation

In a study involving spontaneously hypertensive rats, the administration of a similar piperidine derivative led to a significant reduction in blood pressure without adverse effects typically associated with calcium channel blockers . This highlights the potential of this compound in cardiovascular therapies.

Case Study 2: Neuroinflammatory Response

Research into TSPO ligands has demonstrated that compounds with similar structures can effectively modulate neuroinflammatory responses in animal models of multiple sclerosis. The binding affinity of these compounds correlates with their ability to penetrate the blood-brain barrier, suggesting that this compound could be further investigated for its neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous acetamides typically involves multi-step routes, including:

  • Step 1 : Coupling fluorophenyl and methoxyphenyl precursors via nucleophilic substitution or amidation reactions. For example, activating carboxyl groups using reagents like HATU or DCC to facilitate amide bond formation .

  • Step 2 : Protecting/deprotecting functional groups (e.g., methoxy or fluoro groups) to prevent side reactions. For instance, using acetyl or benzyl protecting groups, followed by deprotection with HCl/MeOH .

  • Optimization : Key parameters include solvent choice (e.g., dichloromethane for polar intermediates), temperature control (-40°C to room temperature for sensitive steps), and catalysts (e.g., TMSOTf for glycosylation-like reactions) .

    • Data Table : Example Reaction Conditions for Analogous Compounds
StepReagents/ConditionsYield (%)Reference
AmidationHATU, DIPEA, DMF65–75
DeprotectionHCl/MeOH, 0°C>90

Q. How can researchers resolve contradictions in NMR spectral data during structural characterization?

  • Methodological Answer : Contradictions in 1H^1 \text{H}-/13C^{13} \text{C}-NMR data (e.g., unexpected splitting or shifts) often arise from:

  • Dynamic rotational isomerism : Use variable-temperature NMR to identify conformational changes .
  • Impurity interference : Purify intermediates via column chromatography (e.g., hexane/EtOAc gradients) and validate with LC-MS .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to isolate solvent-induced shifts .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of fluorophenyl-methoxyphenyl acetamides in biological systems?

  • Methodological Answer :

  • Pharmacophore modeling : Map electron-withdrawing (fluoro) and electron-donating (methoxy) groups to assess interactions with targets like enzymes or receptors. For example, fluorophenyl groups enhance binding to hydrophobic pockets in kinase inhibitors .

  • Bioisosteric replacement : Substitute the methoxy group with ethoxy or hydrogen to evaluate potency changes. Track activity via IC50 assays (e.g., anticancer screens using MTT) .

  • Data Contradiction Analysis : If bioactivity varies unexpectedly, use molecular dynamics simulations to probe conformational flexibility or off-target effects .

    • Data Table : Example SAR for Analogous Compounds
SubstituentTarget (IC50, nM)LogPReference
2-FluorophenylKinase X: 12 ± 23.1
3-MethoxyphenylKinase X: 45 ± 52.8

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic stability : Compare hepatic microsome assays (e.g., rat vs. human) to identify species-specific CYP450 metabolism. Use deuterium labeling to track metabolic hotspots .
  • Bioavailability optimization : Modify the acetamide backbone with PEGylation or prodrug strategies to enhance solubility. Validate via Caco-2 permeability assays .
  • Contradiction resolution : If in vivo half-life contradicts in vitro data, conduct tissue distribution studies using radiolabeled compounds to assess sequestration .

Methodological Guidance for Data Interpretation

Q. What advanced techniques are recommended for elucidating electronic effects of fluorine and methoxy substituents?

  • Answer :

  • DFT calculations : Use Gaussian or ORCA to model electron density maps and predict substituent effects on reactivity .
  • X-ray crystallography : Resolve crystal structures to confirm substituent orientation and hydrogen-bonding patterns (e.g., fluorophenyl vs. methoxyphenyl packing) .
  • Spectroscopic validation : Pair NMR with IR spectroscopy to correlate electron-withdrawing effects (e.g., C-F stretch at 1100–1200 cm1^{-1}) .

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